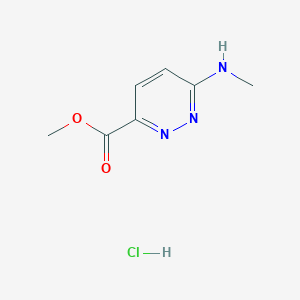
5-chloro-N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Rivaroxaban involves several steps. One notable approach is the facile method that utilizes alternate reagents. This method allows for efficient production of Rivaroxaban, which is crucial for its clinical use. The chemical structure of Rivaroxaban includes a thiophene ring, a chloro substituent, and an oxazolidinone moiety. The synthesis typically begins with the assembly of these key building blocks, followed by selective functionalization to achieve the desired compound .
Molecular Structure Analysis
Rivaroxaban’s molecular formula is C₁₉H₁₈ClN₃O₅S , with a molecular weight of approximately 435.881 g/mol . Its chemical structure consists of a chlorinated thiophene core linked to an oxazolidinone ring. The cyclohexylthiazolyl group contributes to its pharmacological activity by inhibiting factor Xa, a critical enzyme in the coagulation cascade .
Chemical Reactions Analysis
Rivaroxaban primarily acts as a direct factor Xa inhibitor . It selectively binds to factor Xa, preventing its activation and subsequent thrombin formation. By inhibiting factor Xa, Rivaroxaban effectively prevents blood clot formation, making it valuable in various clinical scenarios. Its mechanism of action differs from traditional anticoagulants like warfarin, which target vitamin K-dependent clotting factors .
Physical And Chemical Properties Analysis
科学的研究の応用
Anticancer Activity
Research has identified that certain thiophene derivatives, such as 5-chloro-N-((4-cyclohexylthiazol-2-yl)methyl)thiophene-2-carboxamide, exhibit significant anticancer activity. For example, Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives showing in vitro cytotoxicity against various cell lines, indicating potential in cancer treatment (Atta & Abdel‐Latif, 2021).
Antimicrobial Properties
A study by Desai, Dodiya, and Shihora (2011) demonstrated the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, exhibiting in vitro antibacterial and antifungal activities against various pathogens (Desai, Dodiya, & Shihora, 2011).
Antitubercular Activity
Marvadi et al. (2020) designed and synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, finding them to be potent inhibitors of Mycobacterium tuberculosis. This discovery points to potential uses in treating tuberculosis (Marvadi et al., 2020).
Photostabilization of PVC
In a study conducted by Balakit et al. (2015), new thiophene derivatives were synthesized and used as photostabilizers for poly(vinyl chloride), showcasing the chemical's utility in material science (Balakit et al., 2015).
Corrosion Inhibition
Murmu et al. (2020) synthesized azomethine functionalized triazole derivatives, including thiophene derivatives, that exhibited excellent corrosion inhibiting efficacy for mild steel in acidic environments, indicating applications in industrial corrosion protection (Murmu et al., 2020).
作用機序
Rivaroxaban’s mechanism of action involves binding to the active site of factor Xa, thereby inhibiting its enzymatic activity. This prevents the conversion of prothrombin to thrombin, ultimately reducing the formation of fibrin clots. Unlike heparins, which act indirectly through antithrombin III, Rivaroxaban directly targets factor Xa, providing predictable and consistent anticoagulation without the need for routine monitoring .
Safety and Hazards
特性
IUPAC Name |
5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS2/c16-13-7-6-12(21-13)15(19)17-8-14-18-11(9-20-14)10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESCVCRYVTXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)
![N-[[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2755017.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)
![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)
![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)

![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)

